molecular formula C20H23NO6 B3451455 3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3451455
M. Wt: 373.4 g/mol
InChI Key: ZSZQWBVNRKXQQX-UHFFFAOYSA-N
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Description

Key features include:

  • Core structure: A 1,4-dihydropyridine ring with ester groups at positions 3 and 3.
  • Substituents:
    • A cyclopropyl group at position 1.
    • A 3-ethoxy-4-hydroxyphenyl group at position 2.
  • Functional groups: Methyl esters and a hydroxyl-ethoxy aromatic substituent, which may enhance solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

dimethyl 1-cyclopropyl-4-(3-ethoxy-4-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-4-27-17-9-12(5-8-16(17)22)18-14(19(23)25-2)10-21(13-6-7-13)11-15(18)20(24)26-3/h5,8-11,13,18,22H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZQWBVNRKXQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OC)C3CC3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl ring or the dihydropyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds. Substitution reactions can result in a wide range of modified derivatives with different functional groups.

Scientific Research Applications

3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which could make it useful in treating cardiovascular diseases.

    Pharmacology: Research focuses on its bioavailability, metabolism, and pharmacokinetics to understand its therapeutic potential.

    Chemistry: It serves as a model compound for studying dihydropyridine chemistry and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related 1,4-DHPs:

Compound Name R1 (Position 1) R2 (Position 4) Pharmacological Use Key Structural Differences Reference
Target Compound Cyclopropyl 3-Ethoxy-4-hydroxyphenyl Hypothesized cardiovascular Unique hydroxyl-ethoxy group; cyclopropyl
Diisopropyl 1-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,4-DHP-3,5-dicarboxylate 4-Methoxyphenyl 3-Nitrophenyl Not specified Nitro group (electron-withdrawing)
Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-1,4-DHP-3,5-dicarboxylate Trimethyl 3-Methoxyphenyl Not specified Methoxy group; no cyclopropyl
Nifedipine (reference analogue) Methyl 2-Nitrophenyl Hypertension, angina Nitro group; commercial drug
Key Observations:

Position 1 Substituents: The cyclopropyl group in the target compound is smaller and less sterically hindered than the 4-methoxyphenyl group in or the trimethyl group in . This may improve conformational flexibility and receptor binding .

Position 4 Aromatic Substituents: The 3-ethoxy-4-hydroxyphenyl group in the target compound contrasts with the 3-nitrophenyl () and 3-methoxyphenyl () groups. The hydroxyl-ethoxy combination offers hydrogen-bond donor/acceptor capabilities, which may improve solubility and target interaction compared to nitro or methoxy groups .

Pharmacological Implications :

  • Nitro groups (e.g., in nifedipine) are electron-withdrawing, enhancing calcium channel blocking activity. The target compound’s hydroxyl-ethoxy group may shift activity toward antioxidant or vasodilatory effects, though experimental validation is needed .

Physicochemical and Crystallographic Properties

  • Crystallinity : Compounds like those in and are often analyzed using X-ray crystallography (e.g., SHELX, ORTEP) to determine puckering and hydrogen-bonding motifs . The cyclopropyl group in the target compound may induce unique ring puckering, as described by Cremer and Pople’s generalized coordinates .
  • Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to nitro-substituted analogues (e.g., ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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